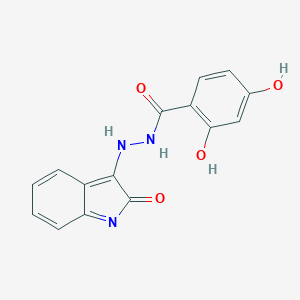
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE is an organic compound with the molecular formula C18H21N3O2 and a molecular weight of 311.37824 g/mol . This compound is characterized by the presence of a phenyl group attached to a hexanone backbone, with a 4-nitrophenyl hydrazone substituent. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE typically involves the reaction of 1-Phenylhexan-1-one with 4-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenylhexan-1-one {4-methylphenyl}hydrazone
- 1-Phenylhexan-1-one {4-chlorophenyl}hydrazone
- 1-Phenylhexan-1-one {4-bromophenyl}hydrazone
Comparison
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H21N3O2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
4-nitro-N-[(Z)-1-phenylhexylideneamino]aniline |
InChI |
InChI=1S/C18H21N3O2/c1-2-3-5-10-18(15-8-6-4-7-9-15)20-19-16-11-13-17(14-12-16)21(22)23/h4,6-9,11-14,19H,2-3,5,10H2,1H3/b20-18- |
InChI-Schlüssel |
UTSZTKMBNCJJPW-ZZEZOPTASA-N |
SMILES |
CCCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Isomerische SMILES |
CCCCC/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B324200.png)
![(6Z)-2,4-dichloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B324201.png)
![2-bromo-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B324202.png)


![N-[2-(phenylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B324207.png)
![4-methoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide](/img/structure/B324209.png)



![2-(4-methoxyphenoxy)-N-(2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B324223.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B324224.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B324228.png)
![1-(4-methylbenzoyl)-2-(2-thienyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B324229.png)
